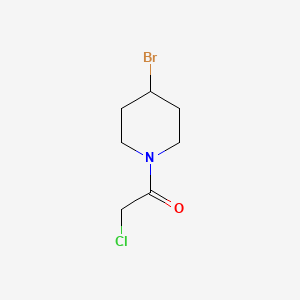
1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone is a chemical compound with the molecular formula C7H12BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both bromine and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone typically involves the reaction of 4-bromo-piperidine with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.
化学反应分析
Types of Reactions
1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
1-(4-Bromo-piperidin-1-yl)-ethanone: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-(4-Chloro-piperidin-1-yl)-2-chloro-ethanone: Contains a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(4-Fluoro-piperidin-1-yl)-2-chloro-ethanone: Contains a fluorine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
1-(4-Bromo-piperidin-1-yl)-2-chloro-ethanone is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns and potential applications. Its dual halogenation allows for versatile chemical modifications and exploration in various research fields.
属性
IUPAC Name |
1-(4-bromopiperidin-1-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrClNO/c8-6-1-3-10(4-2-6)7(11)5-9/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFDAOZFEQIUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Br)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916526.png)
![[4-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7916535.png)
![{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7916538.png)
![2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916540.png)
![2-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916548.png)
![2-{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916552.png)
![2-[(S)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916563.png)
![2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916567.png)
![2-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916571.png)
![2-{2-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916588.png)
![2-{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916589.png)
![2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7916597.png)
![2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916599.png)
![2-{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7916602.png)
